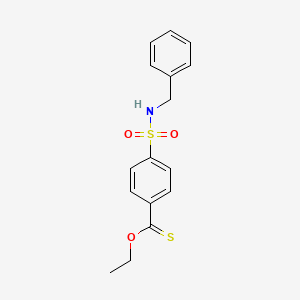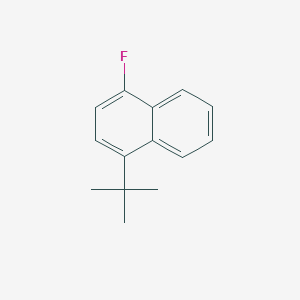
1-tert-Butyl-4-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the diazotization of 1-naphthylamine followed by a fluorination reaction. The process typically involves the following steps:
- Diazotization: 1-naphthylamine is treated with a strong acid and a nitrite solution to form a diazonium salt.
- Fluorination: The diazonium salt is then reacted with a fluorine-containing compound, such as fluoroboric acid or fluorophosphoric acid, to introduce the fluorine atom .
Industrial Production Methods: The industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl-4-fluoronaphthalene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the aromatic naphthalene ring.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide are used in polar solvents.
Major Products Formed:
Electrophilic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include compounds where the fluorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-4-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-4-fluoronaphthalene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The aromatic ring undergoes substitution reactions, which can alter the compound’s electronic properties and reactivity.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, leading to the formation of new compounds with different functionalities.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-4-chloronaphthalene: Similar structure but with a chlorine atom instead of fluorine.
1-tert-Butyl-4-bromonaphthalene: Similar structure but with a bromine atom instead of fluorine.
1-tert-Butyl-4-iodonaphthalene: Similar structure but with an iodine atom instead of fluorine
Uniqueness: 1-tert-Butyl-4-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs
Eigenschaften
CAS-Nummer |
55830-94-9 |
|---|---|
Molekularformel |
C14H15F |
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
1-tert-butyl-4-fluoronaphthalene |
InChI |
InChI=1S/C14H15F/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9H,1-3H3 |
InChI-Schlüssel |
FKMDSCMJMBLVFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


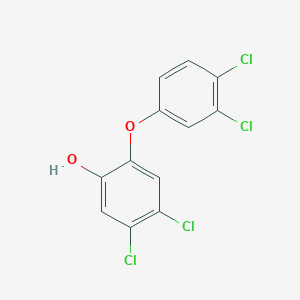
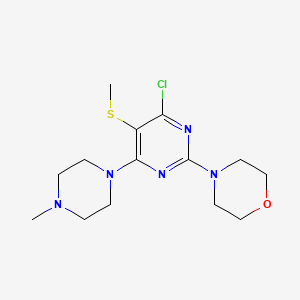
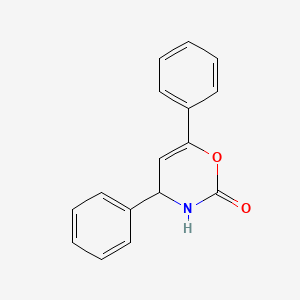
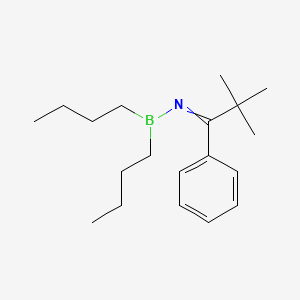
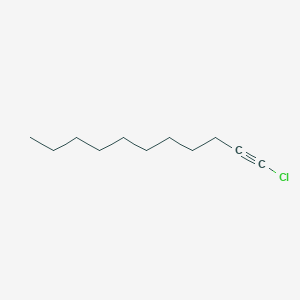
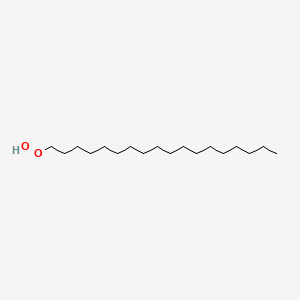
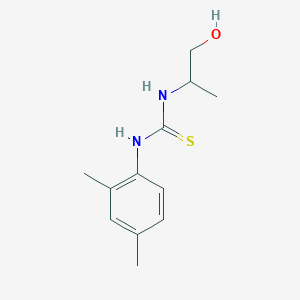

![N-[1-[4-(cyclohexen-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B14643425.png)
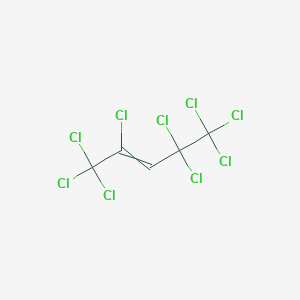
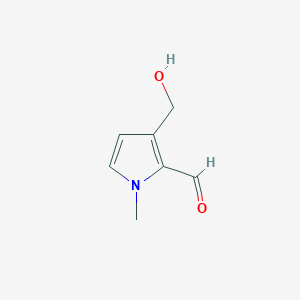
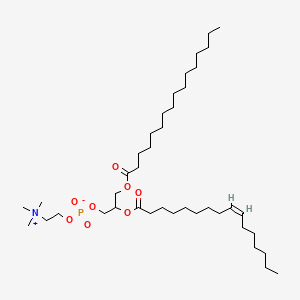
![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
